molecular formula C23H32N2O3 B8617475 5-Hexylpyrimidin-2-YL 4-(hexyloxy)benzoate CAS No. 97941-19-0

5-Hexylpyrimidin-2-YL 4-(hexyloxy)benzoate

Cat. No. B8617475
CAS RN: 97941-19-0
M. Wt: 384.5 g/mol
InChI Key: PRHRHPAFBSPLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04623477

Procedure details

This 5-hexylpyrimidin-2-ol (1.8 g, 10 mmol) was dissolved in pyridine (2 ml), followed by adding dropwise to the solution, a toluene solution (30 ml) of p-hexyloxybenzoyl chloride (2.4 g, 10 mmol), stirring at 50° C. for 4 hours, further adding toluene (50 ml) to the reaction mixture to carry out extraction, washing the toluene layer twice with 6N-HCl aqueous solution (30 ml), further washing 5 times with 2N-NaOH aqueous solution (40 ml), washing with pure water until the aqueous layer became pH 7, drying the toluene layer over anhydrous Na2SO4 and distilling off toluene to obtain raw crystals (3.1 g) (yield 81%), which were then purified by activated alumina chromatography (solvent: toluene) and recrystallized from ethanol to obtain 5-hexylpyrimidin-2-yl p-hexyloxybenzoate (2.2 g) (yield 58%). This compound exhibited liquid crystallinity and as to their phase transition points, C-N point was 28.4° C. and N-I point was 35° C.
Name
5-hexylpyrimidin-2-ol
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:8]=[N:9][C:10]([OH:13])=[N:11][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C1(C)C=CC=CC=1.[CH2:21]([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32](Cl)=[O:33])=[CH:30][CH:29]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>N1C=CC=CC=1>[CH2:21]([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32]([O:13][C:10]2[N:11]=[CH:12][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][N:9]=2)=[O:33])=[CH:30][CH:29]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
5-hexylpyrimidin-2-ol
Quantity
1.8 g
Type
reactant
Smiles
C(CCCCC)C=1C=NC(=NC1)O
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.4 g
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding dropwise to the solution
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
washing the toluene layer twice with 6N-HCl aqueous solution (30 ml)
WASH
Type
WASH
Details
further washing 5 times with 2N-NaOH aqueous solution (40 ml)
WASH
Type
WASH
Details
washing with pure water until the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the toluene layer over anhydrous Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene
CUSTOM
Type
CUSTOM
Details
to obtain raw crystals (3.1 g) (yield 81%), which
CUSTOM
Type
CUSTOM
Details
were then purified by activated alumina chromatography (solvent: toluene)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C(=O)OC2=NC=C(C=N2)CCCCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.